2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole
Description
This imidazole derivative features a cyclopentylthio group at position 2, a furan-2-ylmethyl substituent at position 1, and a p-tolyl (4-methylphenyl) group at position 3. The p-tolyl group is a common hydrophobic substituent in medicinal chemistry, often enhancing target binding via π-π stacking.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-15-8-10-16(11-9-15)19-13-21-20(24-18-6-2-3-7-18)22(19)14-17-5-4-12-23-17/h4-5,8-13,18H,2-3,6-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOWHQDJHBTSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. In this case, the aldehyde used would be p-tolualdehyde to introduce the p-tolyl group.
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using furan-2-ylmethyl chloride and the imidazole ring.
Attachment of the Cyclopentylthio Group: The cyclopentylthio group can be introduced through a thiolation reaction using cyclopentylthiol and a suitable leaving group on the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new groups or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of a furanone, while reduction of the imidazole ring could lead to the formation of an imidazoline.
Scientific Research Applications
2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can involve binding to the active site of an enzyme or to a receptor, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis at Key Positions
Position 1 (N1 Substituent)
- Target Compound : Furan-2-ylmethyl (heteroaromatic, moderate polarity).
- Analog 1 : Ethyl () – Smaller alkyl group, lower steric hindrance and lipophilicity.
Position 2 (C2 Substituent)
- Target Compound : Cyclopentylthio (thioether with bulky cycloalkyl group).
- Analog 1 : Thiol () – Prone to oxidation, lower stability.
- Analog 2 : Aryl (e.g., p-tolyl in ) – Enhances rigidity and hydrophobic interactions.
- Analog 3 : Thiophen-3-yl () – Heteroaromatic, moderate electron-withdrawing effects.
Position 5 (C5 Substituent)
- Target Compound : p-Tolyl (hydrophobic, electron-donating methyl group).
- Analog 1 : Phenyl () – Lacks methyl, reducing hydrophobicity.
- Analog 2 : 4-Bromophenyl () – Electron-withdrawing, may enhance electrophilic reactivity.
- Significance : The p-tolyl group is a recurring motif in imidazole derivatives, suggesting its utility in optimizing target engagement .
Molecular Weight and Lipophilicity
| Compound | Molecular Weight | LogP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | ~353.5* | ~3.8 | Cyclopentylthio, furan-2-ylmethyl |
| 1-[(Furan-2-yl)methyl]-5-phenyl-... (E8) | 256.33 | ~2.5 | Thiol, phenyl |
| Ethyl 4-(1-ethyl-4-phenyl-5-(p-tolyl)... (E3) | 411.21 | ~4.2 | Benzoate ester, p-tolyl |
| 1-Benzyl-5-(4-(methylthio)phenyl)-... (E4) | 423.54 | ~4.5 | Benzyl, methylthio |
*Calculated based on substituent contributions.
Binding Affinity and Target Interactions
- : Docking studies of triazole-thiazole imidazoles (e.g., 9c) show binding to α-glucosidase, with substituents influencing orientation .
- : 2-Phenyl-benzoimidazoles exhibit EGFR inhibition, suggesting imidazole derivatives’ versatility in kinase targeting.
- Target Compound : The cyclopentylthio group may mimic sulfur-containing cofactors in enzymes, while the furan moiety could engage in hydrogen bonding, akin to triazole derivatives in .
Anticancer Potential
Biological Activity
2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and molecular mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of cyclopentylthio compounds with furan derivatives and imidazole frameworks. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) confirm the structural integrity and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit broad-spectrum antimicrobial activity. The compound 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values suggest potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation. The compound has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicate that it induces apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is crucial in conditions like arthritis and other inflammatory diseases. In vitro studies have shown a significant reduction in inflammation markers when treated with this compound.
The biological activity of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may modulate receptors associated with inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Regulation : The compound influences ROS levels, contributing to its cytotoxic effects on cancer cells.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy Study | Showed MIC values of 32 µg/mL against E. coli. |
| Cancer Cell Line Study | Induced apoptosis in MCF-7 cells with IC50 values of 15 µM. |
| Inflammation Model | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |
Q & A
Q. What strategies are effective for scaling up the synthesis from laboratory to pilot-scale while maintaining yield and purity?
- Methodological Answer : Transition batch processes to continuous flow reactors for better heat/mass transfer. Optimize catalyst recycling (e.g., Pd/C) and implement inline HPLC for real-time purity monitoring. Use fractional crystallization or preparative HPLC for large-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
